molecular formula C20H18BrNO4 B11713251 3-Methylbutyl 4-(5-bromo-1,3-dioxoisoindol-2-yl)benzoate

3-Methylbutyl 4-(5-bromo-1,3-dioxoisoindol-2-yl)benzoate

Cat. No.: B11713251
M. Wt: 416.3 g/mol
InChI Key: CVVBFYKXZTWMJV-UHFFFAOYSA-N
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Description

3-METHYLBUTYL 4-(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE is a complex organic compound with a molecular formula of C20H18BrNO4. This compound features a benzoate ester linked to a brominated isoindoline dione moiety, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYLBUTYL 4-(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE typically involves the esterification of 3-methylbutanol with 4-(5-bromo-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoic acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with a hydrogen atom.

    Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions, where the bromine can be replaced by other nucleophiles such as hydroxide or amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used under basic conditions.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: De-brominated isoindoline derivatives.

    Substitution: Hydroxylated or aminated isoindoline derivatives.

Scientific Research Applications

3-METHYLBUTYL 4-(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-METHYLBUTYL 4-(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, while the ester and isoindoline moieties can engage in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the 3-methylbutyl ester group in 3-METHYLBUTYL 4-(5-BROMO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE adds to its hydrophobic character, potentially enhancing its ability to interact with lipid membranes and hydrophobic pockets in proteins. This unique feature distinguishes it from other similar compounds.

Properties

Molecular Formula

C20H18BrNO4

Molecular Weight

416.3 g/mol

IUPAC Name

3-methylbutyl 4-(5-bromo-1,3-dioxoisoindol-2-yl)benzoate

InChI

InChI=1S/C20H18BrNO4/c1-12(2)9-10-26-20(25)13-3-6-15(7-4-13)22-18(23)16-8-5-14(21)11-17(16)19(22)24/h3-8,11-12H,9-10H2,1-2H3

InChI Key

CVVBFYKXZTWMJV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)Br

Origin of Product

United States

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